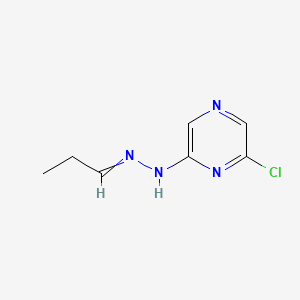![molecular formula C12H9ClF2N4O B10798255 6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine](/img/structure/B10798255.png)
6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group, a difluoromethoxyphenyl group, and a pyrazin-2-amine moiety
Preparation Methods
The synthesis of 6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the difluoromethoxyphenyl group: This step often involves nucleophilic substitution reactions where the difluoromethoxyphenyl group is introduced using suitable nucleophiles.
Formation of the imine linkage: The final step involves the condensation of the amine group with an aldehyde or ketone to form the imine linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the imine linkage to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde or ketone.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine can be compared with other similar compounds, such as:
Pyrazine derivatives: These compounds share the pyrazine core and may have similar chemical and biological properties.
Chloro-substituted compounds: Compounds with chloro groups may exhibit similar reactivity and applications.
Difluoromethoxyphenyl derivatives: These compounds share the difluoromethoxyphenyl group and may have similar chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClF2N4O |
|---|---|
Molecular Weight |
298.67 g/mol |
IUPAC Name |
6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine |
InChI |
InChI=1S/C12H9ClF2N4O/c13-10-6-16-7-11(18-10)19-17-5-8-1-3-9(4-2-8)20-12(14)15/h1-7,12H,(H,18,19) |
InChI Key |
CYDJTGOSSHSTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=CN=CC(=N2)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798181.png)
![3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798184.png)

![5-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798208.png)
![2-[(3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol](/img/structure/B10798213.png)
![4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylaniline](/img/structure/B10798218.png)
![tert-butyl N-[(2R)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798225.png)
![tert-butyl N-[(2S)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798232.png)
![N-[4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]acetamide](/img/structure/B10798243.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798246.png)
![3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylbenzamide](/img/structure/B10798250.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798253.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-piperidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798257.png)
![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline](/img/structure/B10798263.png)
